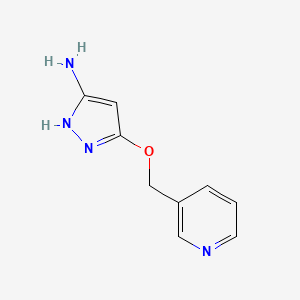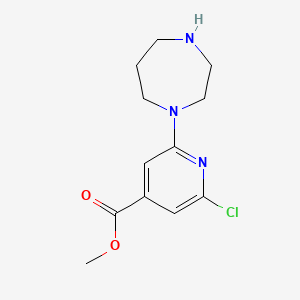![molecular formula C8H13Cl2N3 B1405725 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 1449117-66-1](/img/structure/B1405725.png)
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Descripción general
Descripción
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a chemical compound with the molecular formula C8H11N3.2ClH . It has a molecular weight of 222.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3.2ClH/c1-2-8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,2-3,5H2,1H3;2*1H . This indicates that the compound has a pyrrolo[3,4-d]pyrimidine core structure with an ethyl group attached to it.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 222.12 . Its InChI code is 1S/C8H11N3.2ClH/c1-2-8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,2-3,5H2,1H3;2*1H .Aplicaciones Científicas De Investigación
Chemical Rearrangements and Derivative Synthesis :
- Yamamoto et al. (1977) investigated the rearrangement of certain pyrimidoazepines to vinylpyrrolo-pyrimidines, leading to the preparation of pyrrolo[2,3-d]pyrimidines and their derivatives. These structural transformations are significant in synthetic chemistry (Yamamoto, Kawamoto, Morosawa, & Yokoo, 1977).
- Gangjee et al. (2007) synthesized classical and nonclassical antifolates based on the pyrrolo[2,3-d]pyrimidine structure. These compounds were explored as potential dihydrofolate reductase inhibitors and antitumor agents, demonstrating the pharmacological significance of these derivatives (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Crystal Structure and Properties :
- Gao et al. (2011) analyzed the crystal structure of a pyrrolo[3,2-d]pyrimidine compound, contributing to the understanding of its molecular geometry and potential chemical behaviors (Gao, Li, Ye, & Hu, 2011).
- Yang (2009) prepared and determined the crystal structure of a specific pyrrolo[2,3-d]pyrimidine derivative, which helps in understanding its molecular interactions and stability (Yang, 2009).
Synthesis of Novel Compounds :
- Sheradsky and Southwick (1967) prepared several new compounds in the pyrrolo[3,4-d]pyrimidine series, expanding the library of available compounds for various applications (Sheradsky & Southwick, 1967).
- Mobinikhaledi et al. (2018) reported a one-pot synthesis of novel pyrimidine derivatives, demonstrating the versatility and efficiency of synthetic methods for these compounds (Mobinikhaledi, Foroughifar, Moghanian, & Jaberi, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit multiple kinases .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to affect various pathways, leading to downstream effects .
Result of Action
Related compounds have been reported to exhibit anti-tumor activity and reduce the phosphorylation level of certain proteins .
Propiedades
IUPAC Name |
2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHLGBLVJVLMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2CNCC2=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)



![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)
![(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1405653.png)




![1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid](/img/structure/B1405663.png)